3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide

MAO-B inhibition Neurodegenerative disease Parkinson's disease

3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide (CAS not publicly assigned; molecular formula C17H14ClNO3, molecular weight 315.7 g/mol) is a synthetic small molecule belonging to the 1-oxo-isochroman-3-carboxamide class. The compound features an isochroman-1-one core (a bicyclic structure comprising a benzene ring fused to a δ-lactone) substituted at position 3 with a methyl group and a carboxylic acid amide linked to a 3-chlorophenyl moiety.

Molecular Formula C17H14ClNO3
Molecular Weight 315.7 g/mol
Cat. No. B12151289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide
Molecular FormulaC17H14ClNO3
Molecular Weight315.7 g/mol
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C17H14ClNO3/c1-17(16(21)19-13-7-4-6-12(18)9-13)10-11-5-2-3-8-14(11)15(20)22-17/h2-9H,10H2,1H3,(H,19,21)
InChIKeyYOPMZWOJIUDTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide: Chemical Identity and Structural Classification for Procurement Decisions


3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide (CAS not publicly assigned; molecular formula C17H14ClNO3, molecular weight 315.7 g/mol) is a synthetic small molecule belonging to the 1-oxo-isochroman-3-carboxamide class . The compound features an isochroman-1-one core (a bicyclic structure comprising a benzene ring fused to a δ-lactone) substituted at position 3 with a methyl group and a carboxylic acid amide linked to a 3-chlorophenyl moiety. This scaffold is distinct from the more extensively studied chromone-3-carboxamides (e.g., N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide) by virtue of the saturated C3–C4 bond in the oxygen heterocycle, which alters ring geometry, conformational flexibility, and electronic distribution at the reactive center [1]. The compound is primarily offered as a research chemical building block for early-stage medicinal chemistry exploration, with its 3-chlorophenyl amide substituent introducing a halogen bond donor/acceptor profile and enhanced lipophilicity that can modulate target binding and metabolic stability relative to unsubstituted phenyl or heteroaryl amide analogs [2].

Why Generic Isochroman-3-carboxamide Substitution Fails: The Critical Role of 3-Methyl-1-oxo and 3-Chloro-phenyl Substituents in Target Engagement


The isochroman-3-carboxamide chemotype exhibits a steep structure-activity relationship (SAR) where minor modifications at the C3 position and on the exocyclic amide phenyl ring produce large shifts in target potency and selectivity [1]. For example, in the structurally related chromone-3-carboxamide series, replacing the N-(3'-chlorophenyl) group with N-(3',4'-dimethylphenyl) shifts MAO-B inhibition potency from Ki = 17 nM to Ki = 55 nM (a 3.2-fold reduction), while the N-(3'-fluorophenyl) analog yields Ki = 31 nM [2]. Extrapolating to the isochroman scaffold, the 3-methyl-1-oxo substitution pattern is expected to influence bioactive conformation through stereoelectronic effects at the lactone carbonyl, while the 3-chloro substituent on the phenylamide provides a unique halogen bonding footprint unavailable in the 2-ethyl-phenyl (CAS 842970-43-8) and 2,3-dichloro-phenyl analogs . Generic substitution with unsubstituted isochroman-3-carboxylic acid or its simple amides would forfeit these pharmacophoric features, likely resulting in loss of target affinity, altered metabolic stability, and unpredictable off-target profiles. Furthermore, the 3-methyl group at the quaternary C3 center of the target compound blocks metabolic oxidation pathways that are accessible in the des-methyl analog, which may confer a differentiated pharmacokinetic profile [3].

Quantitative Differentiation Evidence for 3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide Against Closest Analogs


MAO-B Inhibitory Potency: Chromone-3-carboxamide vs. Isochroman-3-carboxamide Scaffold Comparison

While no direct MAO-B inhibition data exist for the target isochroman compound, the closely related chromone analog N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (2) exhibits tight-binding MAO-B inhibition with Ki = 17 nM, as determined by kinetic analysis and X-ray crystallography of the enzyme-inhibitor complex (PDB 6FW0) [1]. The target compound possesses an isochroman-1-one scaffold instead of chromone, where the saturated C3–C4 bond and 3-methyl substituent introduce steric bulk and conformational restriction that are predicted to alter the binding pose within the MAO-B active site cavity relative to the planar chromone [2]. This structural difference may translate into differentiated selectivity profiles across monoamine oxidase isoforms (MAO-A vs. MAO-B) as documented for chromone-3-carboxamides versus chromone-2-carboxamides [3].

MAO-B inhibition Neurodegenerative disease Parkinson's disease

PTP1B Inhibitory Potential: Comparative Analysis with Isochroman-3(S)-carboxylic Acid Lead Compounds

A series of isochroman-3(S)-carboxylic acid derivatives were evaluated as PTP1B inhibitors, with the most potent compound 4n exhibiting IC50 = 51.63 ± 0.91 nM and demonstrating significant in vivo glucose-lowering effects in diabetic animal models [1]. The target compound shares the isochroman carboxylic acid core but differs by incorporating (a) a 3-methyl substituent that blocks the chiral C3 position present in 4n, and (b) a 3-chlorophenyl amide instead of the dithiolane-containing carboxamido side chain. SAR analysis from this series indicates that high PTP1B potency is associated with a dithiolane ring and a five-carbon spacer to the isochroman ring, suggesting the target compound's amide linkage and chloroaryl group will engage a different pharmacophoric map [2]. This structural divergence may confer selectivity advantages against PTP1B over other PTP family members (e.g., TC-PTP), a critical differentiation factor for anti-diabetic development.

PTP1B inhibition Anti-diabetic Insulin sensitization

Substituent LogP and Lipophilic Ligand Efficiency: 3-Chloro-phenyl vs. 2-Ethyl-phenyl and 2,3-Dichloro-phenyl Amide Analogs

The target compound (C17H14ClNO3, MW 315.7 g/mol) differs from its closest commercially available analogs by the amide substituent: 3-chlorophenyl (target) vs. 2-ethylphenyl (CAS 842970-43-8, C19H19NO3, MW 309.4 g/mol) vs. 2,3-dichlorophenyl (C17H13Cl2NO3, MW 350.2 g/mol) . The predicted logP values follow the rank order 2-ethylphenyl (most lipophilic; Hansch π for ethyl = +1.02) > 3-chlorophenyl (π for Cl = +0.71) > 2,3-dichlorophenyl (π for di-Cl = +1.42, but offset by lower logD due to increased polar surface area) [1]. The 3-chlorophenyl substituent provides an optimal balance between membrane permeability (predicted logP ~3.2-3.8) and aqueous solubility, avoiding the excessive lipophilicity of the 2-ethyl analog (logP ~4.0-4.5, raising hERG and CYP inhibition risk) and the higher molecular weight of the 2,3-dichloro analog (reduced ligand efficiency) [2]. The meta-chloro substitution also positions a halogen bond acceptor (C-Cl σ-hole) for potential target engagement that is absent in the 2-ethyl analog.

Lipophilicity Drug-likeness Physicochemical property differentiation

Metabolic Stability Advantage: 3-Methyl Quaternary Center Blocks Oxidative Metabolism at C3 Position

The target compound features a quaternary C3 carbon (3-methyl-1-oxo-isochroman), which eliminates the tertiary C-H bond present in the des-methyl analog 1-oxo-isochroman-3-carboxylic acid (CAS 5762-27-6) . In drug metabolism, tertiary C-H bonds adjacent to electron-withdrawing groups are common sites of CYP-mediated oxidative metabolism. The 3-methyl substitution in the target compound blocks this metabolic soft spot, likely resulting in improved in vitro microsomal stability (predicted t1/2 increase of 2-5 fold based on analogous quaternization strategies in related scaffolds) [1]. Additionally, the 3-chlorophenyl amide substituent is less susceptible to arene oxide formation compared to the electron-rich 2-ethylphenyl analog, potentially reducing CYP-mediated bioactivation and reactive metabolite formation at the phenyl ring [2]. These features collectively suggest a metabolic differentiation profile that favors the target compound for progression into in vivo pharmacokinetic studies.

Metabolic stability CYP metabolism Oxidative degradation

Halogen Bonding Potential: 3-Chlorophenyl Amide as a Differentiated Pharmacophoric Element vs. Non-Halogenated Analogs

The 3-chlorophenyl substituent of the target compound introduces a chlorine atom capable of forming a halogen bond (C-Cl···O=C or C-Cl···N interaction) with backbone carbonyls or side-chain residues in target proteins, a directional non-covalent interaction absent in the 2-ethyl-phenyl analog (CAS 842970-43-8) [1]. In the X-ray crystal structure of the chromone analog N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide bound to human MAO-B (PDB 6FW0, 1.6 Å), the meta-chloro substituent engages in favorable van der Waals contacts with hydrophobic residues lining the active site entrance cavity, contributing to the observed Ki = 17 nM [2]. The target compound's isochroman-1-one scaffold may position the 3-chlorophenyl ring in a distinct orientation relative to the chromone template due to the saturated C3-C4 bond, potentially forging a halogen bond with a different set of active site residues and yielding a unique selectivity fingerprint [3]. This halogen bond donor/acceptor capability is a procurement-relevant differentiation parameter for computational chemists and structural biologists evaluating fragment-like or lead-like scaffolds for halogen-enriched library design.

Halogen bonding Structure-based design Target engagement

Recommended Application Scenarios for 3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide Based on Quantitative Differentiation Evidence


MAO-B Inhibitor Lead Optimization Programs Targeting Parkinson's Disease

The target compound serves as a structurally differentiated isochroman-1-one alternative to the extensively explored chromone-3-carboxamide MAO-B inhibitors (e.g., N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide, Ki = 17 nM) [1]. The saturated C3-C4 bond and 3-methyl quaternary center are predicted to alter the binding pose within the MAO-B active site, potentially yielding improved MAO-B/MAO-A selectivity and reduced time-dependent inhibition associated with the planar chromone scaffold. The 3-chlorophenyl substituent provides halogen bonding capability that can be exploited for rational optimization through co-crystallography-guided design. Procurement is recommended for groups with established MAO-B enzymatic and cellular assays seeking to diversify their chemical series beyond the crowded chromone IP space.

PTP1B Inhibitor Discovery with Differentiated Pharmacophore Strategy

Existing isochroman carboxylic acid PTP1B inhibitors (e.g., compound 4n, IC50 = 51.63 nM) rely on a dithiolane-containing side chain for high potency [2]. The target compound eliminates this thiol-reactive moiety while maintaining the isochroman-1-one core, offering a cleaner pharmacological starting point with potentially reduced off-target thiol reactivity. The 3-chlorophenyl amide pharmacophore may engage an alternative binding subpocket within the PTP1B active site, as suggested by the steep SAR observed across different amide substituents in the isochroman series. This compound is best utilized in academic or biotech settings with access to PTP1B enzymatic assays and counter-screening against TCPTP to rapidly assess selectivity advantages.

Metabolic Stability-Driven Fragment-to-Lead Optimization

The 3-methyl quaternary center and 3-chlorophenyl substituent collectively predict improved metabolic stability relative to des-methyl and 2-ethylphenyl analogs (estimated 2-5 fold increase in human liver microsome t1/2) [3]. This property makes the target compound a suitable core scaffold for fragment-to-lead campaigns where rapid metabolic clearance has been a liability for earlier isochroman derivatives. Medicinal chemistry teams can leverage the compound's enhanced stability to focus optimization efforts on improving potency and selectivity without simultaneously addressing metabolic soft spots. Procurement is recommended prior to initiating in vitro ADME profiling (microsomal stability, CYP inhibition, plasma protein binding) to validate these predictions experimentally.

Halogen-Enriched Fragment or Lead-Like Library Construction

The 3-chlorophenyl group provides a directional halogen bond donor (C-Cl σ-hole) that is absent in the commercially prevalent 2-ethylphenyl analog (CAS 842970-43-8) [4]. For computational chemistry and structural biology groups constructing halogen-enriched compound libraries for fragment-based screening or X-ray crystallographic fragment soaking experiments, the target compound represents a chlorine-containing isochroman-1-one scaffold that complements existing chloroaryl fragments (e.g., 3-chlorophenylacetic acid derivatives). Its molecular weight (315.7 g/mol) and predicted logP (~3.2-3.8) place it within lead-like chemical space, suitable for both fragment elaboration and direct high-concentration screening.

Quote Request

Request a Quote for 3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.